molecular formula C18H16BrNO3 B11420506 5-bromo-1-(2-ethoxybenzyl)-7-methyl-1H-indole-2,3-dione

5-bromo-1-(2-ethoxybenzyl)-7-methyl-1H-indole-2,3-dione

Cat. No.: B11420506
M. Wt: 374.2 g/mol
InChI Key: JJQXQALHSPWDLB-UHFFFAOYSA-N
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Description

5-BROMO-1-[(2-ETHOXYPHENYL)METHYL]-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE: is a complex organic compound belonging to the indole derivatives family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound is characterized by its unique structure, which includes a bromine atom, an ethoxyphenyl group, and a dihydroindole core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-BROMO-1-[(2-ETHOXYPHENYL)METHYL]-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE typically involves multiple steps. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules.

Biology and Medicine: In biological and medicinal research, 5-BROMO-1-[(2-ETHOXYPHENYL)METHYL]-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE is studied for its potential therapeutic properties. Indole derivatives are known for their antiviral, anticancer, and anti-inflammatory activities .

Industry: Industrially, this compound can be used in the development of pharmaceuticals and agrochemicals. Its ability to interact with biological targets makes it a valuable intermediate in drug synthesis .

Mechanism of Action

The mechanism of action of 5-BROMO-1-[(2-ETHOXYPHENYL)METHYL]-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Uniqueness: What sets 5-BROMO-1-[(2-ETHOXYPHENYL)METHYL]-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the bromine atom and the ethoxyphenyl group enhances its reactivity and potential therapeutic applications .

Properties

Molecular Formula

C18H16BrNO3

Molecular Weight

374.2 g/mol

IUPAC Name

5-bromo-1-[(2-ethoxyphenyl)methyl]-7-methylindole-2,3-dione

InChI

InChI=1S/C18H16BrNO3/c1-3-23-15-7-5-4-6-12(15)10-20-16-11(2)8-13(19)9-14(16)17(21)18(20)22/h4-9H,3,10H2,1-2H3

InChI Key

JJQXQALHSPWDLB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CN2C3=C(C=C(C=C3C)Br)C(=O)C2=O

Origin of Product

United States

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